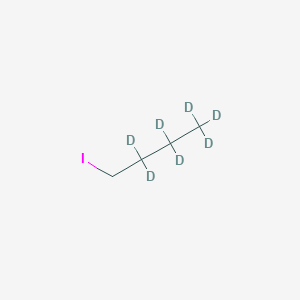
Z-VRPR-FMK (trifluoroacetate salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-VRPR-FMK is a selective, irreversible inhibitor of the paracaspase mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), an endopeptidase that targets BCL10 and reduces NF-κB activation in lymphocytes at 12.5 to 75 µM. Other MALT1 substrates that may be affected by Z-VRPR-FMK are TNFAIP3 and CYLD.
Scientific Research Applications
Inhibition of B-cell Lymphoma Growth and Invasiveness
- Cancer Research Application : Z-VRPR-FMK was shown to inhibit the growth and invasiveness of diffuse large B-cell lymphoma (DLBCL) by depressing NF-κB activation and MMP expression induced by MALT1. This effect was observed in cultured cells and xenografts in mice, indicating a potential therapeutic application for B-cell lymphoma treatment (Feng et al., 2019).
MALT1 Paracaspase Inhibition
- Enzymatic Activity Study : Research has developed potent and selective substrate-based covalent inhibitors of MALT1 protease from Z-VRPR-FMK. These compounds showed promising results in cellular MALT1 protease activity assays and OCI-Ly3 cell proliferation assays, indicating their potential in modulating MALT1 activity (Hatcher et al., 2019).
Pharmacologic Inhibition in B-cell Acute Lymphoblastic Leukemia
- Pharmacological Application : Another study found that Z-VRPR-FMK, as a MALT1 inhibitor, can significantly inhibit cell growth in B-cell acute lymphoblastic leukemia (B-ALL) cell lines. This suggests a critical role of MALT1 in B-ALL survival and potential for therapeutic intervention (Satyavarapu et al., 2022).
properties
Molecular Formula |
C31H49FN10O6 · CF3COOH |
|---|---|
Molecular Weight |
790.8 |
InChI |
InChI=1S/C31H49FN10O6.C2HF3O2/c1-19(2)25(41-31(47)48-18-20-9-4-3-5-10-20)27(45)40-22(12-7-15-38-30(35)36)28(46)42-16-8-13-23(42)26(44)39-21(24(43)17-32)11-6-14-37-29(33)34;3-2(4,5)1(6)7/h3-5,9-10,19,21-23,25H,6-8,11-18H2,1-2H3,(H,39,44)(H,40,45)(H,41 |
InChI Key |
WIPHXOQUHDJLCU-WCFRTMNKSA-N |
SMILES |
O=C(OCC1=CC=CC=C1)N[C@@H](C(C)C)C(N[C@@H](CCCNC(N)=N)C(N2CCC[C@H]2C(N[C@H](C(CF)=O)CCCNC(N)=N)=O)=O)=O.FC(F)(C(O)=O)F |
synonyms |
Z-Val-Arg-Pro-DL-Arg-FMK |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



